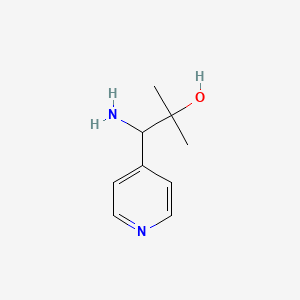
1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL is a compound that features a pyridine ring substituted at the 4-position with a 1-amino-2-methylpropan-2-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method includes the use of pyridine-4-carboxaldehyde, which undergoes reductive amination with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mecanismo De Acción
The mechanism of action of 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. It can modulate enzymatic activity and receptor binding, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-Amino-2-methyl-2-propanol: Shares the amino and hydroxyl functional groups but lacks the pyridine ring.
2-Methyl-1-(pyridin-4-YL)propan-2-OL: Similar structure but without the amino group.
1-(Pyridin-4-YL)ethanol: Contains the pyridine ring and hydroxyl group but differs in the alkyl chain length.
Uniqueness: 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL is unique due to the combination of its functional groups and the pyridine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-amino-2-methyl-1-pyridin-4-ylpropan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-9(2,12)8(10)7-3-5-11-6-4-7/h3-6,8,12H,10H2,1-2H3 |
Clave InChI |
WUZATMYWXDXIHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=NC=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
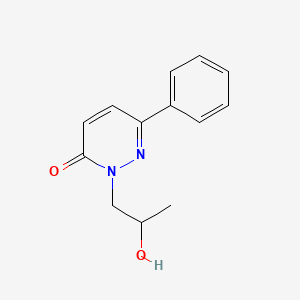
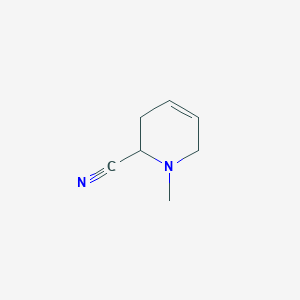
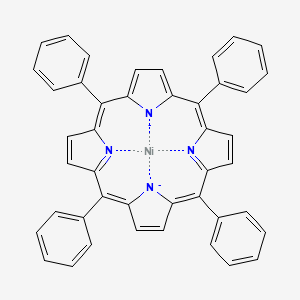
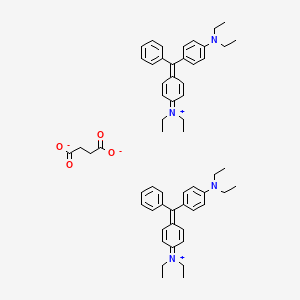
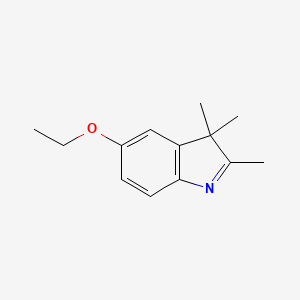
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
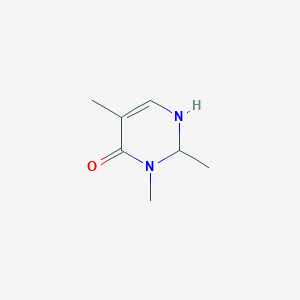
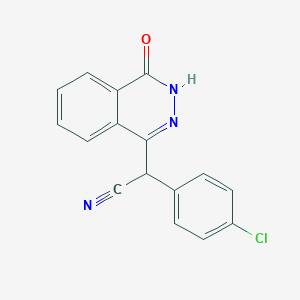

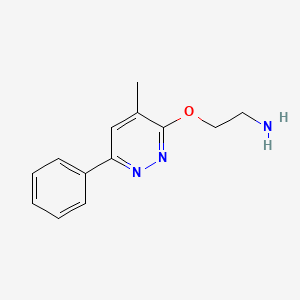
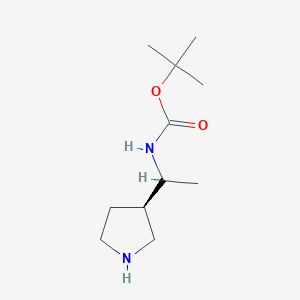
![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
